N-(4-Methoxyphenethyl)-3,4-dimethylaniline
Overview
Description
N-(4-Methoxyphenethyl)-3,4-dimethylaniline is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of Carbazomycin B N-(4-Methoxyphenethyl)-3,4-dimethylaniline is utilized in the synthesis of carbazomycin B through a series of reactions involving iodination, acetylation, reduction, and treatment with methyl chloroformate. The process leads to the formation of N-methoxycarbonyl-3-acetoxy-2-(2,5-cyclohexadienyl)-4-methoxy-5,6-dimethylaniline, a precursor in the synthesis of carbazomycin B (Crich & Rumthao, 2004).
Molecular Structure Studies
Molecular Structure Analysis The molecular structures of compounds synthesized via Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been reported. These compounds show significant intermolecular interactions and hydrogen bonding, indicating their potential as precursors for the synthesis of various compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Photostabilization Applications
Synthesis of Thiophene Derivatives for Photostabilization this compound derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride). The synthesized materials showed a significant reduction in the level of photodegradation, suggesting their use in enhancing the longevity of PVC products (Balakit et al., 2015).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3,4-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-4-7-16(12-14(13)2)18-11-10-15-5-8-17(19-3)9-6-15/h4-9,12,18H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGMIOXZFPTYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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